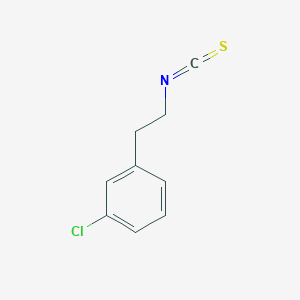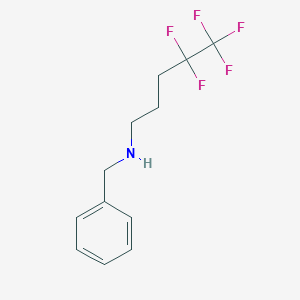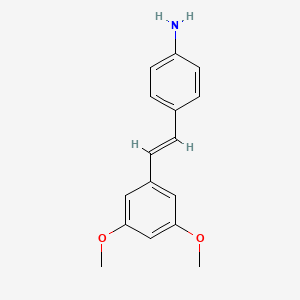
5-(2-Chlorophenyl)-1-pentene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-1-pentene, 97% (5-CPP) is a synthetic organic compound composed of a pentene ring with a 2-chlorophenyl group attached. It is a colorless liquid with a sweet odor and a boiling point of 115-116°C. 5-CPP is used in a variety of applications, including as a solvent in organic synthesis, as a reagent in organic reactions, and as a substrate in organic synthesis. 5-CPP is also used in the production of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-1-pentene, 97% has been used in a variety of scientific research applications, including as a substrate in organic synthesis, as a reagent in organic reactions, and as a solvent in organic synthesis. It has also been used in the synthesis of pharmaceuticals and other organic compounds. 5-(2-Chlorophenyl)-1-pentene, 97% has also been used in the study of biological processes, such as the metabolism of drugs, the regulation of gene expression, and the regulation of cell growth.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-1-pentene, 97% is not well understood. However, it is known to interact with various enzymes, such as cytochrome P450 enzymes, to form reactive metabolites. These reactive metabolites may then interact with other molecules in the cell, leading to changes in gene expression, cell growth, and other biological processes.
Biochemical and Physiological Effects
5-(2-Chlorophenyl)-1-pentene, 97% has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(2-Chlorophenyl)-1-pentene, 97% has been shown to increase the levels of certain hormones, such as cortisol and testosterone. It has also been shown to increase the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 5-(2-Chlorophenyl)-1-pentene, 97% has been shown to decrease the activity of certain enzymes, such as acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Chlorophenyl)-1-pentene, 97% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a relatively non-toxic compound and is relatively stable. However, there are some limitations to the use of 5-(2-Chlorophenyl)-1-pentene, 97% in laboratory experiments. It is not soluble in water, and it can react with other compounds in the laboratory.
Zukünftige Richtungen
The future potential of 5-(2-Chlorophenyl)-1-pentene, 97% is vast. It could be used in the development of new pharmaceuticals, as a substrate in organic synthesis, or as a reagent in organic reactions. It could also be used to study the metabolism of drugs, the regulation of gene expression, and the regulation of cell growth. Additionally, it could be used in the development of new materials, such as polymers and coatings. Finally, 5-(2-Chlorophenyl)-1-pentene, 97% could be used to develop new analytical techniques and sensors.
Synthesemethoden
5-(2-Chlorophenyl)-1-pentene, 97% can be synthesized through a variety of methods, including the Wittig reaction, the Claisen rearrangement, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Claisen rearrangement involves the rearrangement of an allyl vinyl ether to form an alkene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alkene.
Eigenschaften
IUPAC Name |
1-chloro-2-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDPRIGPIUMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)
![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
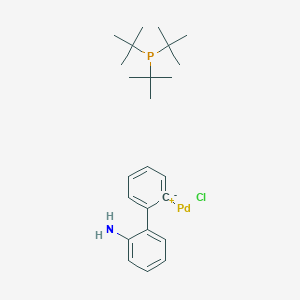


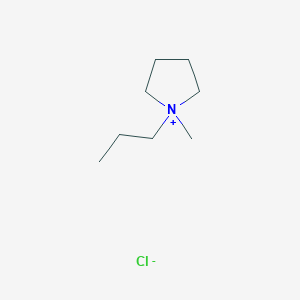


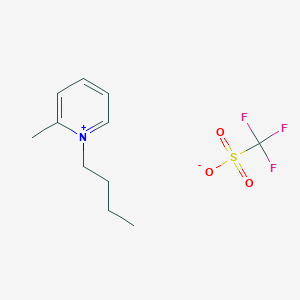
![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)
